
(5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a phenyl group, as well as a pyrrolidine ring attached to a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone typically involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with ethyl bromide to introduce the ethyl group at the 5-position of the pyrazole ring. This is followed by the reaction with pyrrolidine and a suitable methanone precursor under basic conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
化学反応の分析
Types of Reactions
(5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, introducing different substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A precursor in the synthesis of (5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone.
5-Amino-1-phenylpyrazole: Another pyrazole derivative with different substituents.
1-Phenyl-3-ethyl-5-pyrazolone: Similar structure but lacks the pyrrolidine ring.
Uniqueness
This compound is unique due to the presence of both the pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties
特性
IUPAC Name |
(5-ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-15-14(16(20)18-10-6-7-11-18)12-17-19(15)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGBNANTLOKINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
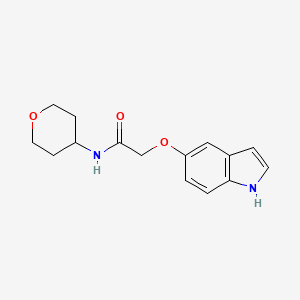
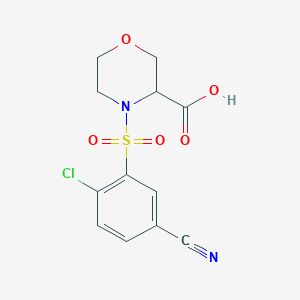
![2-[4-(1-Benzofuran-3-ylmethyl)morpholin-2-yl]acetic acid](/img/structure/B7602629.png)
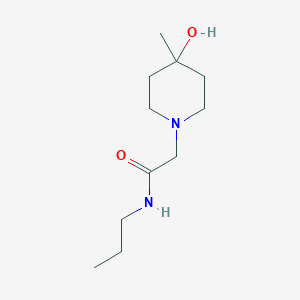
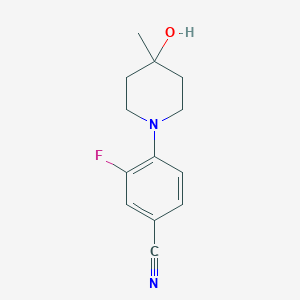
![4-Chloro-2-[[2-(methylamino)-2-oxoethyl]-propylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B7602642.png)
![12-oxo-N-(3-pyrrolidin-1-ylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B7602648.png)
![[5-Ethyl-1-(4-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7602651.png)
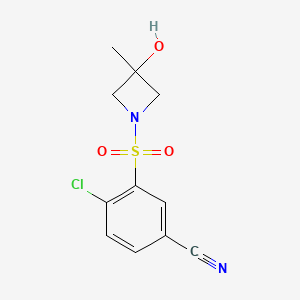
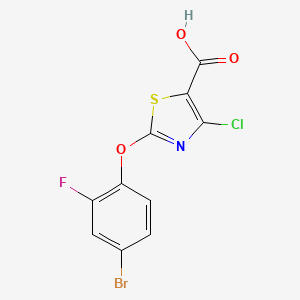
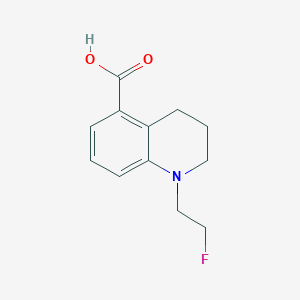
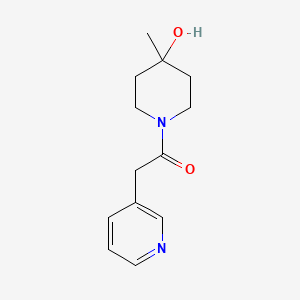
![5-fluoro-N-(7-oxabicyclo[2.2.1]heptan-2-yl)pyridin-2-amine](/img/structure/B7602700.png)
![4-[(4-Tert-butylazepan-1-yl)methyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7602704.png)
